Product packaging for Rubemamine(Cat. No.:CAS No. 69444-90-2)

Rubemamine

Cat. No.: B3056162
CAS No.: 69444-90-2
M. Wt: 371.4 g/mol
InChI Key: OZNUPWACHHUIKC-UHFFFAOYSA-N
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Description

Rubemamine, with the CAS Number 1309389-73-8, is a synthetic compound recognized for its application as a flavoring agent in sensory and food science research . It is characterized as a white powder and is documented to impart a distinct cooling sensation, making it a compound of interest for studies on taste modulation and the development of functional flavors . Within industrial research, it finds potential application in product categories such as chewing gum, hard candy, and soft candy, as well as in non-alcoholic and alcoholic beverages . Researchers utilize this compound to explore the mechanisms of cooling flavors and their interactions with other taste modalities. This product is provided "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25NO5 B3056162 Rubemamine CAS No. 69444-90-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-24-17-8-5-15(13-19(17)26-3)7-10-21(23)22-12-11-16-6-9-18(25-2)20(14-16)27-4/h5-10,13-14H,11-12H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNUPWACHHUIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101019796
Record name 3-(3,4-Dimethoxyphenyl)-N-(2-(3,4-dimethoxyphenyl)ethyl)-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101019796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69444-90-2
Record name 3-(3,4-Dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69444-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,4-Dimethoxyphenyl)-N-(2-(3,4-dimethoxyphenyl)ethyl)-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101019796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Biosynthesis of Rubemamine

Botanical Sources and Isolation Techniques

Rubemamine (B187892) has been identified and isolated from various plant sources, with significant documentation from specific species. Isolation techniques typically involve extraction from plant material. The concentration of this compound can vary depending on the plant source and the specific plant part used. For instance, this compound was found in whole plants of Chenopodium album at concentrations of 5-10 mg/kg, while traces in the bark of Zanthoxylum rubescens were reported to be even smaller. Plant extracts containing this compound can be prepared through processes involving non-polar and more polar solvents.

Table 1: Reported this compound Concentrations in Plant Sources

Plant SourcePlant PartReported ConcentrationReference
Chenopodium albumWhole plants5-10 mg/kg
Zanthoxylum rubescensBarkTraces (smaller)

Chenopodium album as a Natural Source

Chenopodium album, commonly known as lambsquarters or white goosefoot, is a documented natural source of this compound. It belongs to the Amaranthaceae family. Studies have reported the isolation of this compound from this plant.

Zanthoxylum rubescens as a Natural Source

Zanthoxylum rubescens is another plant species where this compound has been identified. It is a source of various aromatic amides of the cinnamoylamide type, including this compound, found in the stem bark. While this compound is present in Zanthoxylum rubescens, the reported concentrations in the bark are lower compared to those found in Chenopodium album.

Identification in Other Plant Families (e.g., Amaranthaceae)

Beyond Chenopodium album, other plants within the Amaranthaceae family have been investigated for N-cinnamoyl phenethylamines. While this compound itself is specifically linked to Chenopodium album within this family, other N-cinnamoyl phenethylamines, such as caffeoyltyramine, feruloyldopamine, sinapoyltyramine, and p-coumaroyltyramine, have been reported in the Amaranthus genus, which is also in the Amaranthaceae family. this compound has also been detected in Caroxylon volkensii, another plant belonging to the Amaranthaceae family.

Proposed Biosynthetic Pathways of N-Cinnamoyl Phenethylamines

The biosynthesis of N-cinnamoyl phenethylamines, including this compound, involves the enzymatic conjugation of cinnamic acid derivatives with phenethylamine (B48288) precursors.

Precursor Identification and Biogenetic Hypotheses

The biosynthesis of N-cinnamoyl phenethylamines is hypothesized to involve the shikimate pathway, which produces aromatic amino acids like phenylalanine and tyrosine. These amino acids serve as precursors for the phenethylamine moiety. Phenylalanine is converted to cinnamic acid by phenylalanine ammonia-lyase. Decarboxylation of phenylalanine yields phenethylamine, while decarboxylation of tyrosine yields tyramine (B21549).

Enzymatic Steps in Natural Product Formation

The final step in the biosynthesis of N-cinnamoyl phenethylamines is the conjugation of a cinnamic acid derivative (activated as a CoA ester) with a phenethylamine or tyramine. This reaction is catalyzed by N-hydroxycinnamoyl transferases. For example, tyramine N-(hydroxycinnamoyl)-transferase (THT) can catalyze the conjugation of cinnamoyl CoA and tyramine, a process similar to the formation of other plant defense compounds like coumaroyltyramine and feruloyltyramine. While specific enzymatic steps directly leading to this compound have not been detailed in the provided information, the general pathway for N-cinnamoyl phenethylamines involves these enzymatic transformations of phenylpropanoid and phenethylamine precursors.

Chemical Synthesis and Analogues of Rubemamine

Synthetic Routes and Methodological Innovations for Rubemamine (B187892)

Synthetic approaches to this compound and its analogues often involve the coupling of a substituted cinnamic acid with a substituted phenethylamine (B48288). The efficiency and selectivity of this coupling are influenced by the chosen synthetic route and the specific reagents employed.

Development of Stereoselective Synthetic Strategies

While direct information on stereoselective synthesis specifically for this compound is not extensively detailed in the provided context, the broader field of organic synthesis, particularly concerning natural products and their analogues, places significant emphasis on stereochemical control. Achieving stereoselectivity is crucial when the target molecule possesses chiral centers or when specific stereoisomers are desired due to their differing biological activities. Techniques such as phase-transfer-catalyzed asymmetric alkylation and stereoselective cycloaddition reactions, although discussed in the context of other compound classes, highlight the types of methodologies that could be adapted or explored for the stereoselective synthesis of this compound or its chiral analogues if applicable . The development of such strategies ensures the production of the desired stereoisomer with high purity, which is often essential for biological evaluation and potential applications .

Application of Specific Amidation Reactions

The formation of the amide bond is a central transformation in the synthesis of this compound. Amidation reactions typically involve activating a carboxylic acid and coupling it with an amine. Various methods exist for achieving this coupling efficiently. Common approaches include the reaction of activated carboxylic acid derivatives, such as acid chlorides, anhydrides, or esters, with amines . Alternatively, coupling agents can be used to facilitate the direct reaction between a carboxylic acid and an amine . For the synthesis of N-cinnamoyl derivatives like this compound and Rubescenamine, procedures have been reported that involve converting the corresponding cinnamic acid derivative into an acid chloride, followed by reaction with the amine . A general procedure for synthesizing amides, including those structurally related to this compound, involves treating the cinnamic acid derivative with oxalyl chloride to form the acid chloride intermediate, which is then reacted with the appropriate amine in the presence of a base . Other reagents like phosphonitrilic chloride trimer (PNT) have also been identified as effective for the amidation of carboxylic acids, providing alternative methods for amide bond formation .

Design and Synthesis of this compound Derivatives and Analogues

The design and synthesis of this compound derivatives and analogues are driven by the desire to explore the relationship between chemical structure and biological activity, as well as to discover compounds with potentially improved properties. This involves systematic modifications of the this compound scaffold.

Structural Modification Strategies for Research Probes

Structural modification strategies for generating this compound analogues involve altering different parts of the molecule, including the cinnamoyl moiety, the phenethylamine portion, and the amide linkage. These modifications can encompass changes in the substitution patterns on the aromatic rings, alterations to the linker chain, or modifications at the nitrogen atom of the amide group. By systematically varying these structural elements, researchers can investigate their impact on various properties, such as taste modulation or other biological activities . For instance, studies on related cinnamide derivatives have examined how the position and nature of substituents on the aromatic rings influence biological activity . These explorations are crucial for establishing structure-activity relationships and guiding the rational design of novel compounds.

Preparation of Related N-Cinnamoyl Phenethylamides (e.g., Rubescenamine, Dioxamine)

This compound belongs to a group of naturally occurring N-cinnamoyl phenethylamines that includes compounds such as Rubescenamine and Dioxamine . These compounds share the fundamental N-cinnamoyl phenethylamine structure but differ in the specific substituents present on the aromatic rings. The synthesis of these related compounds generally employs similar amidation methodologies to those used for this compound, utilizing the corresponding substituted cinnamic acids and phenethylamines as starting materials . Rubescenamine, like this compound, is a naturally occurring N-cinnamoyl derivative of substituted phenethylamine and has been identified in plants . Dioxamine is another analogue within this class . The preparation of these analogues involves the targeted coupling of the appropriate substituted cinnamic acid with the relevant substituted phenethylamine to form the characteristic amide bond.

Exploration of Alkyl and Aromatic Moiety Variations

Variations in the alkyl and aromatic portions of the N-cinnamoyl phenethylamide structure have been investigated to understand their contribution to the compounds' properties. This involves modifying the substituents on the phenyl rings of both the cinnamic acid and the phenethylamine components . Research has included the synthesis of series of cinnamide derivatives with diverse substitution patterns on the aromatic rings to evaluate their biological activities, such as their potential as arginase inhibitors or fungicidal agents . These studies demonstrate that the nature and position of substituents on both the alkyl and aromatic moieties can significantly influence the biological profile of the resulting compounds, providing valuable insights for the design of new analogues with tailored properties.

Molecular Mechanisms and Receptor Interactions of Rubemamine

Direct Activation and Modulation of Umami Taste Receptors

Research has demonstrated that Rubemamine (B187892) not only directly activates the umami taste receptor but also works in concert with other umami compounds to amplify the taste sensation.

Activation of the TAS1R1-TAS1R3 Receptor

This compound is one of the few identified naturally occurring amides capable of directly activating the TAS1R1-TAS1R3 umami taste receptor. researchgate.net This intrinsic activity means that this compound can elicit an umami taste on its own. researchgate.net Sensory screening has shown that this compound imparts a strong umami taste in water at a concentration of 50 parts per million (ppm). researchgate.net

Synergistic Enhancement of Monosodium Glutamate (B1630785) (MSG) Activation on TAS1R1-TAS1R3

A key characteristic of this compound's interaction with the umami receptor is its ability to synergistically enhance the activation by monosodium glutamate (MSG). researchgate.net When combined with MSG, this compound significantly potentiates the umami taste. Sensory tests have revealed that this compound, at concentrations between 10 and 100 ppm, can dose-dependently increase the perceived umami intensity of MSG solutions by up to threefold. researchgate.net This synergistic modulation is a critical aspect of its function as a flavor enhancer. researchgate.net

Positive Modulation of IMP-Enhanced TAS1R1-TAS1R3 Response

The synergistic effect of umami perception is most famously observed with the combination of MSG and 5'-ribonucleotides, such as inosine (B1671953) 5'-monophosphate (IMP). Remarkably, this compound has been shown to further positively modulate this already enhanced response. researchgate.net In vitro studies have demonstrated that this compound can increase the IMP-enhanced TAS1R1-TAS1R3 response to MSG by approximately 1.8-fold. researchgate.net This indicates a multi-layered positive modulatory effect on the umami receptor.

Interactive Table: Modulatory Effects of this compound on the TAS1R1-TAS1R3 Receptor

Modulator(s)Effect on TAS1R1-TAS1R3 ReceptorReported Enhancement
This compound (10-100 ppm) + MSG (0.17-0.22%)Synergistic positive modulation of umami tasteUp to 3-fold
This compound + MSG + IMPPositive modulation of IMP-enhanced response~1.8-fold

Molecular Basis of Receptor Engagement

The precise molecular interactions underpinning this compound's effects on the TAS1R1-TAS1R3 receptor are a subject of ongoing research. However, computational modeling and structure-activity relationship studies have provided valuable insights into its binding and the subsequent conformational changes in the receptor.

Putative Binding Sites on the Umami Taste Receptor

While the exact binding site of this compound on the TAS1R1-TAS1R3 heterodimer has not been definitively elucidated, pharmacophore modeling based on this compound and other umami-imparting compounds has identified key structural features essential for receptor interaction. These include one hydrophobic group, one hydrogen-bond acceptor, and one hydrogen-bond donor. The TAS1R1-TAS1R3 receptor is known to possess at least four distinct binding locations, which allows for a variety of structurally different compounds to act as activators or modulators through allosteric interactions. It is hypothesized that this compound, being a hydrophobic molecule, may interact with a binding pocket that is distinct from the glutamate binding site located in the Venus flytrap (VFT) domain of the T1R1 subunit.

Conformational Changes Induced by Ligand Binding

The activation of Class C G protein-coupled receptors like TAS1R1-TAS1R3 is contingent on conformational changes induced by ligand binding. The binding of an agonist to the VFT domain of the T1R1 subunit is understood to stabilize a "closed" conformation of this domain. This conformational shift is the initial step in a cascade that leads to the activation of the G protein and subsequent intracellular signaling that is perceived as umami taste. It is proposed that this compound, by binding to its putative site, allosterically modulates the receptor, likely promoting or stabilizing the active conformation of the TAS1R1-TAS1R3 heterodimer, thereby enhancing the effect of primary umami tastants like MSG and IMP.

Contribution to Gustatory Perception Beyond Umami

While this compound is recognized for its intrinsic umami taste and its ability to modulate the umami receptor, its influence on gustatory perception extends to other taste modalities, most notably saltiness. This interaction contributes significantly to its potential applications in the food industry for flavor enhancement and sodium reduction strategies.

Mechanisms of Perceived Saltiness Enhancement

The precise molecular mechanisms by which this compound enhances the perception of saltiness are still an active area of scientific investigation, as the complete biology of salt taste perception itself is not fully elucidated. However, research points towards a mechanism rooted in taste-taste interactions rather than a direct activation of salt taste receptors, such as the epithelial sodium channel (ENaC).

The enhancement of saltiness by this compound appears to be closely linked to its primary umami characteristic. Umami compounds are well-documented to enhance the perception of saltiness in food systems. This phenomenon, where one taste quality influences the perception of another, is a fundamental aspect of flavor perception. In the case of this compound, its interaction with the umami receptors (T1R1/T1R3) likely plays a role in modulating and amplifying the signals generated by salt tastants.

Table 1: Research Findings on this compound's Saltiness Enhancement

Research Focus Finding Reference Food System Implied Mechanism
Synergistic Effects The combination of this compound and MSG increased the saltiness intensity. Beef Extract Taste-Taste Interaction
Taste Potentiation Patented to potentiate tastes in a mixture of umami, kokumi, and salty sensations. Not specified Multi-modal taste enhancement

Influence on the Overall Flavor Profile of Savory Formulations

In practical applications, this compound can enhance not only saltiness but also other desirable attributes in savory products like beef extracts. This multi-modal enhancement is crucial in food formulation, especially in the context of creating healthier products with reduced sodium content. By amplifying the inherent savory notes and the perception of salt, this compound can help compensate for the flavor loss that often accompanies sodium reduction, without introducing off-tastes.

The application of taste-modulating compounds like this compound exemplifies the principle of using taste-taste interactions to improve the sensory profile of complex food mixtures. Its ability to potentiate umami, kokumi (a sense of richness or mouthfulness), and salty tastes makes it a valuable tool for developing savory products with enhanced flavor depth and complexity.

Table 2: Influence of this compound on Savory Flavor Profiles

Application Observed Effect Sensory Attribute(s) Influenced Source
Beef Extract Enhancement of perceived saltiness and other attributes. Saltiness, Overall Savory Character ,
General Savory Systems Potentiates a mixture of umami, kokumi, and salty tastes. Umami, Kokumi, Saltiness

Structure Activity Relationship Sar Studies of Rubemamine and Analogues

Correlation between Chemical Structure and Umami-Imparting Activity

Research into the SAR of Rubemamine (B187892) and related N-cinnamoyl amines has revealed key structural features that influence their umami-imparting activity. These studies have involved the systematic variation of substituents and evaluation of the resulting compounds' taste intensity. The findings suggest that specific regions of the molecule are critical for interaction with umami taste receptors, such as the T1R1/T1R3 receptor.

Impact of Amine Moiety Structural Features

The amine moiety, a fundamental part of the N-cinnamoyl phenethylamine (B48288) structure, plays a significant role in the umami activity of this compound analogues. Structural optimization studies have focused on modifying this portion of the molecule. Variations in the structure of the amine group and the attached substituents can lead to notable changes in taste intensity. For instance, studies have explored the effect of different alkyl chains or aromatic groups attached to the nitrogen atom.

Role of Cinnamoyl Substituents and Linker Geometry

The cinnamoyl group, a conjugated system containing an aromatic ring and an α,β-unsaturated amide, is another key component. Substituents on the aromatic ring of the cinnamoyl moiety can influence the electronic and steric properties of the molecule, thereby affecting its interaction with taste receptors. Furthermore, the geometry and length of the linker connecting the amine and cinnamoyl parts are suggested to play critical roles in umami-imparting activity. The spatial arrangement and distance between the key functional groups are important for proper binding to the taste receptor.

Significance of Aromatic Ring Modifications

The presence and nature of aromatic rings at the ends of the molecule, both within the cinnamoyl part and potentially attached to the amine moiety, are significant for strong umami activity. These aromatic rings are thought to contribute to hydrophobic interactions with the taste receptor. Modifications to these aromatic rings, such as the introduction of different substituents or changes in their positions, can alter the molecule's binding affinity and, consequently, its taste intensity. For example, studies have shown that suitably located aromatic ring segments promote strong umami activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish mathematical relationships between the chemical structures of compounds and their biological activities. In the context of umami taste, QSAR aims to develop models that can predict the taste potency of compounds based on their molecular descriptors.

Development of Predictive Models for Taste Potency

QSAR models are developed by correlating quantitative measures of molecular structure (descriptors) with experimental measurements of biological activity (umami taste intensity). These models can take various forms, often employing statistical methods such as multiple linear regression. The goal is to create predictive models that can estimate the umami potency of new or untested compounds based solely on their structural features. While specific QSAR models for this compound's umami taste are not detailed in the provided search results, the general methodology involves building models from a dataset of compounds with known structures and taste activities.

Identification of Key Physicochemical Descriptors

QSAR modeling involves the selection and calculation of molecular descriptors that represent various structural and physicochemical properties of the compounds. These descriptors can include measures of hydrophobicity (e.g., Log P), electronic properties (e.g., partial charges, dipole moment), steric effects (e.g., molecular volume, shape descriptors), and topological indices. By analyzing which descriptors are most strongly correlated with umami taste intensity in the QSAR models, researchers can identify the key physicochemical features that govern the interaction of this compound and its analogues with the umami taste receptor. This provides valuable insights into the molecular requirements for umami taste activity.

Data Table

While a comprehensive dataset specifically detailing this compound analogues and their taste intensities across various structural modifications was not fully extractable in a format suitable for a complete interactive table from the provided snippets, research indicates that systematic structural variations of N-cinnamoyl amines, including modifications to the amine moiety and aromatic rings, lead to changes in umami taste intensity. For example, this compound (compound 9 or 10 in different references) and Rubescenamine (compound 10 or 9) exhibit strong umami taste at specific concentrations. A study reported that Rubescenamine (compound 10) at 13.4 mg/L elicits an umami intensity approximately 220 times that of a 0.3% MSG solution. Another highly potent oxazole-based compound (compound 11), structurally related to this compound analogues, was found to have an umami intensity approximately 27,000 times that of MSG, highlighting the significant impact of structural changes.

Pharmacophore Modeling for Umami Taste Modulators

Pharmacophore modeling has been employed in the study of umami-imparting compounds to understand the key structural features necessary for activity . This approach helps in identifying the essential chemical groups and their spatial arrangement required for interaction with the umami taste receptor, TAS1R1/TAS1R3 . By referring to the structural features obtained from pharmacophore modeling of known umami compounds, researchers have conducted rational structure-optimization studies to discover novel high-intensity umami-imparting compounds .

Elucidation of Essential Pharmacophoric Features (e.g., hydrophobic group, hydrogen-bond acceptor, hydrogen-bond donor)

Pharmacophore models for umami-imparting compounds have revealed key features believed to be crucial for receptor interaction . These features typically include one hydrophobic group, one hydrogen-bond acceptor, and one hydrogen-bond donor . These determinants are considered essential for a molecule to elicit or modulate the umami taste sensation . The spatial arrangement and nature of these groups within a molecule are significant for its activity .

Three-Dimensional (3D) SAR Approaches

Three-dimensional quantitative structure-activity relationship (3D-QSAR) approaches are utilized to establish a quantitative relationship between the three-dimensional structure of compounds and their biological activity . While the provided search results specifically mention 3D-QSAR in the context of umami peptides and their interaction with the T1R1/T1R3 receptors, indicating that spatial effects are significant for activity, particularly for longer chain peptides, detailed 3D-QSAR studies specifically focused on this compound and its analogues were not extensively described in the provided snippets . However, the use of pharmacophore modeling, which considers the 3D arrangement of features, suggests that 3D aspects are implicitly considered in the SAR studies of umami modulators, including the N-cinnamoyl phenethylamines like this compound . The direction of aromatic rings in pharmacophore models can indicate possibilities for structural modification and optimization in three dimensions .

Preclinical Pharmacological Investigations of Rubemamine

In Vitro Receptor-Based Assays

In vitro studies have been instrumental in elucidating the direct effects of Rubemamine (B187892) on specific taste receptors, providing a foundational understanding of its taste-modulating properties.

Research utilizing cellular assays has demonstrated that this compound directly interacts with the TAS1R1-TAS1R3 receptor, which is responsible for detecting umami taste. In these assays, human embryonic kidney (HEK293T) cells, engineered to express the TAS1R1-TAS1R3 receptor, are used to measure receptor activation upon the application of taste compounds.

Sensory screenings of various naturally occurring N-cinnamoyl derivatives of substituted phenethylamines identified this compound as a compound that elicits a strong intrinsic umami taste. Among the amides studied, this compound was one of the few that could directly activate the TAS1R1-TAS1R3 umami taste receptor.

Furthermore, these cellular assays revealed that this compound acts as a positive modulator of the TAS1R1-TAS1R3 receptor in the presence of monosodium glutamate (B1630785) (MSG), a well-known umami substance. This indicates that this compound can enhance the umami signal initiated by other compounds. Remarkably, this compound was also found to further positively modulate the umami response that is already enhanced by inosine (B1671953) monophosphate (IMP), another umami substance that works synergistically with MSG. Specifically, this compound was shown to increase the IMP-enhanced TAS1R1-TAS1R3 response to MSG by approximately 1.8-fold.

The modulatory effects of this compound on the umami taste receptor have been shown to be dose-dependent. Sensory tests conducted in conjunction with in vitro receptor assays have provided insights into the concentration-effect relationship of this compound.

In sensory experiments, it was observed that this compound, at concentrations ranging from 10 to 100 parts per million (ppm), dose-dependently and positively modulated the umami taste of MSG (at concentrations of 0.17–0.22%) by up to threefold. This finding from human sensory panels correlates with the in vitro data, suggesting that higher concentrations of this compound lead to a greater enhancement of the umami taste perception. The intrinsic umami taste of this compound itself was detected in water at a concentration of 50 ppm.

Table 1: In Vitro and Sensory Modulatory Effects of this compound

Parameter Condition Result Reference
Intrinsic Taste This compound in water Strong umami taste at 50 ppm
Receptor Activation Direct effect on TAS1R1-TAS1R3 Direct activation
MSG Modulation 10-100 ppm this compound with 0.17-0.22% MSG Up to 3-fold positive modulation of umami taste

| IMP-Enhanced MSG Modulation | this compound with IMP-enhanced MSG | ~1.8-fold further positive modulation of TAS1R1-TAS1R3 response | |

Cellular Assays for TAS1R1-TAS1R3 Activation and Modulation

Preclinical Animal Models for Taste Research

As of the current available scientific literature, no specific preclinical studies using animal models have been published that investigate the gustatory system response, behavioral assessments of taste perception and modulation, or electrophysiological studies of taste nerve activity for the chemical compound this compound. While general methodologies for such studies exist within the field of taste research, their specific application to this compound has not been documented in peer-reviewed publications.

There is no available data from studies on model organisms to characterize the gustatory system's response to this compound.

There are no published behavioral studies in animal models assessing the perception or modulation of taste by this compound.

There are no available electrophysiological recordings of taste nerve activity in response to this compound in any animal model.

Behavioral Assessments of Taste Perception and Modulation

The preclinical assessment of a compound's pharmacological profile is a critical step in understanding its potential therapeutic utility and identifying any potential for adverse effects. This involves a detailed examination of how the compound interacts with its intended biological target, as well as a broader investigation into any unintended interactions with other physiological systems. In the case of this compound, a naturally occurring N-cinnamoyl phenethylamine (B48288), preclinical investigations have primarily focused on its effects on taste modulation, with specific attention to its interaction with taste receptors.

Assessment of Systemic Effects Related to Taste Receptor Activation

Research into the preclinical pharmacodynamics of this compound has identified its significant interaction with the umami taste receptor, a heterodimer of the TAS1R1 and TAS1R3 proteins. This receptor is responsible for detecting the savory taste sensation elicited by substances such as monosodium glutamate (MSG).

Sensory screening of a series of naturally occurring N-cinnamoyl derivatives of substituted phenethylamines revealed that this compound, which is found in Chenopodium album, possesses a notable intrinsic umami taste in aqueous solutions. Further investigations have demonstrated that this compound not only has its own umami taste but also acts as a positive modulator of the umami taste of MSG.

In-depth preclinical studies using functional expression of the human TAS1R1-TAS1R3 umami taste receptor have confirmed these sensory findings at a molecular level. These studies have shown that this compound is capable of directly activating the TAS1R1-TAS1R3 receptor. Moreover, it exhibits a synergistic effect when combined with MSG, enhancing the receptor's activation.

A particularly noteworthy finding is this compound's ability to further potentiate the umami response in the presence of inosine monophosphate (IMP), a known umami enhancer. Research has shown that this compound can positively modulate the IMP-enhanced TAS1R1-TAS1R3 response to MSG by approximately 1.8-fold. This suggests a complex and multifaceted interaction with the umami taste receptor, highlighting its potential as a flavor modulator.

The table below summarizes the key findings from preclinical sensory and receptor activation studies of this compound.

Parameter Observation Supporting Evidence
Intrinsic Taste Elicits a strong intrinsic umami taste in water.Sensory screening of naturally occurring N-cinnamoyl derivatives.
MSG Modulation Dose-dependently and positively modulates the umami taste of MSG.Sensory tests in glutamate-containing bases.
Receptor Activation Directly activates the TAS1R1-TAS1R3 umami taste receptor.Functional expression studies of the human TAS1R1-TAS1R3 receptor.
Synergistic Effect Synergistically modulates the activation of TAS1R1-TAS1R3 by MSG.In vitro receptor activation assays.
IMP Enhancement Further positively modulates the IMP-enhanced TAS1R1-TAS1R3 response to MSG.In vitro receptor activation assays showing an ~1.8-fold enhancement.

Investigation of Off-Target Interactions in Preclinical Systems

The investigation of off-target interactions is a fundamental component of preclinical safety pharmacology, aiming to identify any unintended molecular interactions that could lead to adverse effects. These studies are crucial for building a comprehensive pharmacological profile of a new chemical entity.

Despite the characterization of this compound's on-target activity at the TAS1R1-TAS1R3 taste receptor, a thorough review of publicly available scientific literature reveals a lack of specific preclinical studies investigating the off-target interactions of this compound. There are no published data from comprehensive safety pharmacology screens or preclinical toxicology studies that have assessed the broader interaction profile of this compound with other receptors, enzymes, or ion channels. General approaches for predicting and assessing off-target effects exist within the field of drug discovery, but their specific application to this compound has not been documented in the available literature.

Analytical Methodologies for Rubemamine Research

Chromatographic Separation and Purification Techniques

Chromatographic techniques are fundamental to the isolation and purification of Rubemamine (B187892) from complex mixtures, such as plant extracts. These methods separate compounds based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a key technique for the separation and purification of N-cinnamoyl phenethylamines like this compound from natural extracts. The versatility of HPLC allows for the use of various stationary and mobile phases to achieve optimal separation. Reversed-phase HPLC, often utilizing a C18 or a pentafluorophenylpropyl (PFPP) stationary phase, is commonly employed.

In a typical HPLC application for the separation of related phenethylamine (B48288) alkaloids, a Discovery HS F5 column (150 mm x 4.6 mm i.d., 5 µm) can be used. The mobile phase might consist of an isocratic mixture of 10 mM ammonium (B1175870) acetate (B1210297) in 90:10 acetonitrile (B52724):water (v/v), delivered at a flow rate of 1.0 mL/min. Detection is commonly achieved using a photodiode array (PDA) detector, with monitoring at a wavelength of approximately 225 nm. For applications requiring mass spectrometry detection, volatile buffers like formic acid are used in the mobile phase instead of non-volatile salts like phosphoric acid.

Parameter Value/Description Reference
Column Discovery HS F5 (150 mm x 4.6 mm, 5 µm)
Mobile Phase 10 mM Ammonium Acetate in 90:10 Acetonitrile/Water (v/v)
Flow Rate 1.0 mL/min
Detection Photodiode Array (PDA) at 225 nm
Temperature 20 °C

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption, making it a powerful tool for the analysis of complex plant extracts containing this compound. The development of a UPLC method for the analysis of hydroxycinnamic acid amides, a class of compounds that includes this compound, often involves a reversed-phase approach.

A common column choice is an ACQUITY BEH C18 (100 mm × 2.1 mm, 1.8 µm). The mobile phase typically consists of a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A representative gradient elution might start at 5% B, increase linearly to 100% B over approximately 23 minutes, hold for 4 minutes, and then return to initial conditions. The flow rate is generally set around 0.35 mL/min, with the column temperature maintained at 40 °C. This methodology, coupled with high-resolution mass spectrometry, allows for the detailed profiling of amides in plant samples.

Parameter Value/Description Reference
Column ACQUITY BEH C18 (100 mm × 2.1 mm, 1.8 µm)
Mobile Phase A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid
Flow Rate 0.35 mL/min
Column Temperature 40 °C
Elution Gradient

High-Performance Liquid Chromatography (HPLC) Applications

Spectroscopic Characterization and Elucidation

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. These methods provide detailed information about the compound's molecular weight, elemental composition, functional groups, and the connectivity of its atoms.

Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS) is a powerful technique for the identification and quantification of this compound in complex matrices. This method combines the separation power of LC with the high mass accuracy and resolution of a QTOF mass analyzer, allowing for the confident identification of compounds based on their exact mass and fragmentation patterns.

The fragmentation of N-cinnamoyl phenethylamines in MS/MS is predictable and provides key structural information. For a related compound, N-cinnamoyl-phenylethylamine, the precursor ion at m/z 252.13786 yields a characteristic product ion of the cinnamoyl moiety at m/z 131.04916 and a neutral loss corresponding to the phenylethylamine portion (m/z 121.08915). This fragmentation pattern is crucial for identifying the core structures within the molecule.

Technique Ion Information m/z Value Significance Reference
LC-QTOF-MS Precursor Ion [M+H]⁺ (for N-cinnamoyl-phenylethylamine)252.13786Molecular weight confirmation
MS/MS Product Ion (Cinnamoyl moiety)131.04916Confirms the presence of the cinnamoyl group
MS/MS Neutral Loss (Phenylethylamine moiety)121.08915Confirms the presence of the phenylethylamine group

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules like this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used to establish the complete chemical structure, including the connectivity of atoms and stereochemistry.

Structural Moiety Proton (¹H) Chemical Shift (δ, ppm) Solvent Reference
Aromatic Protons (in (3,4-dimethoxyphenyl)acetonitrile)6.81 - 6.86CDCl₃
Methoxy (B1213986) Protons (in (3,4-dimethoxyphenyl)acetonitrile)3.87 - 3.88CDCl₃

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and conjugated systems present in this compound.

IR spectroscopy is used to identify characteristic vibrational frequencies of specific bonds. For cinnamoyl derivatives, key absorptions include the C=O stretching of the amide group and the C=C stretching of the alkene. Upon photodimerization or other reactions involving the double bond, the bands at approximately 1630 cm⁻¹ and 980 cm⁻¹ corresponding to the C=C bond disappear, and the ester carbonyl bond peak can shift from 1700 to 1730 cm⁻¹.

UV-Vis spectroscopy is used to study the electronic transitions within the molecule, particularly in the conjugated π-systems of the aromatic rings and the cinnamoyl group. Cinnamic acid derivatives typically show a strong UV absorption maximum. For example, a monomeric cinnamic acid derivative might have an absorption maximum around 310-317 nm. Following reactions that disrupt the conjugation, such as dimerization, this peak is replaced by absorption at shorter wavelengths, for example, around 280 nm.

Spectroscopy Type Functional Group/System Expected Absorption Significance Reference
IR C=C (alkene)~1630 cm⁻¹Indicates the presence of the cinnamoyl double bond
IR C=O (amide)~1700 cm⁻¹Confirms the amide functional group
UV-Vis Conjugated π-system~310 nmCharacteristic of the cinnamoyl chromophore

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Advanced Analytical Techniques for Metabolite Identification

The identification and characterization of metabolites are crucial for understanding the biotransformation and metabolic fate of a compound. Advanced analytical techniques offer the sensitivity and specificity required to analyze complex biological samples and identify novel metabolites. These methods are fundamental in the fields of drug metabolism, toxicology, and systems biology. While specific applications to this compound are not documented, these techniques represent the current standard for such research.

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. It provides a snapshot of the metabolic status of a biological system. Metabolomics studies are typically categorized into two main strategies: targeted and untargeted metabolomics.

Targeted Metabolomics

Targeted metabolomics focuses on the quantitative analysis of a predefined and specific set of metabolites. This hypothesis-driven approach is often used to validate biomarkers or to study specific metabolic pathways. By concentrating on a limited number of analytes, targeted methods can offer high sensitivity, specificity, and quantitative accuracy. Instruments like triple quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode are frequently employed for this purpose due to their excellent quantitative capabilities.

Untargeted Metabolomics

In contrast, untargeted metabolomics aims to comprehensively measure as many metabolites as possible in a sample, including unknown compounds. This hypothesis-generating approach is particularly useful for discovering novel biomarkers and gaining a broad overview of the metabolic changes in response to a stimulus. High-resolution mass spectrometry platforms, such as time-of-flight (TOF) and Orbitrap mass spectrometers, are the preferred instruments for untargeted metabolomics because they provide the high mass accuracy and resolution needed to identify unknown compounds.

The general workflow for a metabolomics study, whether targeted or untargeted, involves sample preparation, analytical measurement (typically using mass spectrometry or nuclear magnetic resonance spectroscopy), and data analysis.

Table 1: Comparison of Targeted and Untargeted Metabolomics Approaches

FeatureTargeted MetabolomicsUntargeted Metabolomics
Goal Quantitative analysis of specific, known metabolites Comprehensive analysis of all detectable metabolites
Approach Hypothesis-driven Hypothesis-generating
Scope Limited to a predefined set of metabolites Global, includes unknown compounds
Key Advantage High sensitivity and quantitative accuracy Discovery of novel biomarkers and pathways
Instrumentation Triple Quadrupole MS (MRM) High-Resolution MS (TOF, Orbitrap)
Data Analysis Straightforward quantificationComplex data processing and compound identification

Isotopic tracer analysis is a powerful technique used to track the movement of atoms through metabolic pathways. This method provides dynamic information about metabolic fluxes, which are the rates of metabolic reactions. While metabolomics provides a static snapshot of metabolite levels, isotopic tracing reveals the flow and transformation of molecules within the metabolic network.

The fundamental principle of isotopic tracer analysis involves introducing a substrate labeled with a stable (non-radioactive) or radioactive isotope into a biological system. Common stable isotopes used in metabolic research include carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H). These labeled atoms act as "tracers" that can be followed as they are incorporated into downstream metabolites.

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used to detect and quantify the incorporation of isotopes into metabolites. By measuring the distribution of the isotopic label in various metabolites over time, researchers can elucidate metabolic pathways, determine the relative contributions of different substrates to a particular metabolite, and quantify metabolic fluxes.

For instance, in a hypothetical study, ¹³C-labeled this compound could be administered to a biological system. By analyzing the resulting metabolites using LC-MS, one could identify which metabolites retain the ¹³C label, thus confirming they are derived from this compound and mapping its metabolic fate. However, no such studies on this compound have been reported in the scientific literature.

Table 2: Key Aspects of Isotopic Tracer Analysis

AspectDescription
Principle Introduction of an isotopically labeled substrate to trace its path through metabolic reactions.
Isotopes Commonly used stable isotopes include ¹³C, ¹⁵N, and ²H.
Purpose To gain dynamic insights into metabolic pathways, reaction rates (fluxes), and precursor-product relationships.
Detection Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to measure isotopic enrichment.
Application Elucidating novel metabolic pathways and quantifying the activity of different pathways under various conditions.

Computational Chemistry and Molecular Modeling of Rubemamine

Molecular Docking Studies on Taste Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. This approach is often used to estimate the binding affinity and identify potential binding sites.

Rubemamine (B187892) has been a subject of molecular docking studies, particularly concerning its interaction with taste receptors, specifically the umami taste receptor TAS1R1-TAS1R3. researchgate.netresearchgate.net The TAS1R1-TAS1R3 receptor is a heterodimeric G protein-coupled receptor (GPCR) responsible for detecting umami taste, primarily activated by L-glutamate and potentiated by 5′-ribonucleotides like IMP and GMP.

Prediction of this compound Binding Modes to TAS1R1-TAS1R3

Molecular docking simulations have been performed to predict how this compound binds to the TAS1R1-TAS1R3 umami taste receptor. Studies indicate that this compound is able to directly activate this receptor. researchgate.netresearchgate.net The binding site for umami compounds like MSG is proposed to be in the Venus flytrap domain (VFTD) of the extracellular domain of the T1R1 subunit. While the exact binding mode of this compound to TAS1R1-TAS1R3 has been investigated through modeling, specific detailed predictions of its poses and orientations within the receptor binding pocket are often the output of such simulations. researchgate.net

Analysis of Ligand-Protein Interactions

Analysis of molecular docking results provides insights into the specific interactions between this compound (the ligand) and the amino acid residues within the binding site of the TAS1R1-TAS1R3 receptor (the protein). These interactions can include hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces. Understanding these interactions is crucial for deciphering the molecular basis of this compound's umami taste modulating properties and its ability to activate the receptor. Studies involving umami taste receptors often utilize molecular modeling to characterize binding modes and the residues involved in ligand binding. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. Unlike static docking, MD simulations provide a dynamic view of the receptor-ligand complex, accounting for flexibility and conformational changes.

Conformational Behavior of this compound in Biological Environments

MD simulations can be used to study the conformational behavior of this compound itself in different biological environments, such as in solution or in the presence of a lipid membrane, although specific studies on this compound's conformational behavior were not detailed in the search results. General MD simulations can reveal how a molecule's shape and flexibility change over time, which can influence its ability to bind to a receptor.

Stability and Dynamics of Receptor-Ligand Complexes

Molecular dynamics simulations are valuable for assessing the stability of the complex formed between this compound and the TAS1R1-TAS1R3 receptor. By simulating the complex over a period, researchers can observe how the ligand-receptor interactions evolve, identify stable binding poses, and understand the dynamics of the complex. MD simulations can confirm the stability of protein-ligand complexes, reinforcing observations from docking studies. researchgate.net

In Silico Pharmacophore Modeling and Virtual Screening

In silico pharmacophore modeling involves creating a 3D representation of the essential molecular features that a set of active compounds must possess to bind to a specific biological target. These features can include hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings, arranged in a specific spatial arrangement.

Pharmacophore models based on known umami-imparting compounds, including this compound, have been utilized. These models can then be used for virtual screening, a computational technique to search large databases of chemical compounds to identify potential new ligands that match the pharmacophore features. This allows for the in silico identification of novel compounds with potential umami taste modulating properties similar to this compound.

Pharmacophore modeling, often combined with virtual screening and molecular docking, is a common approach in computer-aided drug design and the search for new bioactive compounds.

Development of Pharmacophore Models from Active Compounds

Ligand-based pharmacophore modeling is a widely employed computational approach used to identify the key features necessary for a molecule to interact with a biological target, such as a taste receptor. In the context of umami-imparting compounds, pharmacophore models have been developed based on the structures of molecules known to elicit or modulate the umami taste, including this compound.

A study focusing on high-intensity umami-imparting molecules, including this compound (referred to as compound 9 or 10 in different contexts), utilized a set of structurally diverse active compounds to generate a pharmacophore model. This model identified common three-dimensional features believed to be crucial for the interaction between the compounds and the umami receptor. The key features identified in the pharmacophore model were one hydrophobic group, one hydrogen-bond acceptor, and one hydrogen-bond donor. These features are hypothesized to be essential for effective binding and activation or modulation of the umami taste receptor, TAS1R1-TAS1R3. The development of such models provides a template representing the essential structural characteristics required for umami activity.

Virtual Screening for Novel Umami-Modulating Compounds

Virtual screening is a computational technique used to search large databases of chemical compounds for potential drug candidates or, in this case, taste modulators, based on their ability to match specific criteria, such as a pharmacophore model. The pharmacophore models developed from active umami compounds, including insights gained from studying molecules like this compound, can be utilized as queries in virtual screening campaigns.

By screening chemical libraries against a pharmacophore model that encapsulates the essential features for umami activity, researchers can identify novel compounds that are likely to interact with the umami receptor. This process can significantly reduce the number of compounds to be synthesized and experimentally tested, making the discovery process more efficient. Virtual screening pipelines specifically designed for identifying potent umami tastants from molecular databases have been devised. These pipelines often involve computational models capable of differentiating between umami and non-umami molecules and predicting the potency of potential candidates. While specific details of virtual screening campaigns explicitly using a this compound-derived pharmacophore for large-scale screening were not available in the search results, the application of pharmacophore modeling for structural optimization of this compound and related compounds highlights the relevance of this approach in the search for new umami modulators.

Application of Machine Learning in SAR Derivation

Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of compounds and their biological activity. Machine learning (ML) techniques have emerged as powerful tools for deriving complex SARs, particularly in the field of taste chemistry. For umami compounds, including those structurally related to this compound, ML can be applied to build predictive models that relate molecular descriptors to umami taste intensity or modulating activity.

Broader Research Context and Future Directions

Integration of High-Throughput Screening and Omics Technologies in Taste Research

The discovery and characterization of taste-modulating compounds like Rubemamine (B187892) are increasingly accelerated by the integration of high-throughput screening (HTS) and "omics" technologies. These approaches allow for the rapid and systematic analysis of vast numbers of compounds and the elucidation of the complex molecular underpinnings of taste.

High-Throughput Screening (HTS) methodologies have been developed to efficiently screen for compounds that affect taste perception. Automated gustometer systems, for example, can assess the taste responsiveness of animal models to numerous stimuli in a short period. Such systems can generate concentration-response curves for various taste compounds, enabling the identification of potential modulators. Furthermore, in vivo assays using operant taste discrimination paradigms in rats allow for the simultaneous quantification of both taste quality and palatability for a large number of samples, making them suitable for primary screening of tastant libraries.

Omics Technologies are providing a deeper, system-wide understanding of taste.

Genomics helps identify the genes encoding taste receptors, such as the TAS1R and TAS2R gene families, and their variants, which can explain individual differences in taste perception.

Transcriptomics reveals which taste receptor genes are expressed in different taste bud cells and how their expression might change in response to various stimuli.

Proteomics identifies the proteins that are actually present and functional in taste cells, bridging the gap between genetic potential and phenotype.

Metabolomics analyzes the small molecule profiles (metabolites) in foods and biological systems, helping to identify the specific compounds responsible for taste and flavor.

The integration of these omics data, often referred to as multi-omics, offers a powerful approach to discover novel taste-active compounds and to understand the complex interactions within the gustatory system. For instance, multi-omics has been applied to improve the taste characteristics of meat and to understand the flavor formation in fermented foods. Projects are also underway to use microfluidics-assisted HTS to screen microbes for their ability to convert waste products into sweet-tasting proteins, showcasing the innovative application of these technologies.

Emerging Methodologies and Advanced Techniques in Gustatory System Research

The field of gustatory science is continually evolving, with new methodologies providing more precise and objective ways to study the sense of taste. These advanced techniques are moving beyond traditional subjective sensory panels to offer a more detailed and mechanistic understanding of taste perception.

Electrophysiological and Neuroimaging Techniques are at the forefront of this evolution. Electrogustometry provides a direct assessment of peripheral taste nerve responses, while neuroimaging modalities like functional magnetic resonance imaging (fMRI), magnetoencephalography (MEG), positron emission tomography (PET), and functional near-infrared spectroscopy (fNIRS) offer insights into the cortical processing of taste. These methods can capture both real-time neural activity and longer-term metabolic changes associated with gustatory function. While fMRI has been instrumental in mapping the gustatory pathway in the brain, its clinical utility for diagnosing taste dysfunction is still under investigation due to technical complexities.

Artificial Taste Technologies , such as electronic tongues (e-tongues), are also gaining prominence. These devices use an array of chemical sensors to generate a unique "fingerprint" for different taste compounds, mimicking the human sense of taste. E-tongues can be used for objective and rapid assessment of taste profiles in various food products. Another frontier is the development of technologies that can induce artificial taste sensations through electrical and thermal stimulation of the tongue, which could have applications in creating immersive sensory experiences and promoting healthier eating habits.

Cell-Based Assays and Biosensors are becoming increasingly sophisticated. Researchers are now using taste cells and even taste bud tissues as sensing elements in biosensors to study taste transduction mechanisms. These biosensors can measure changes in cell membrane potential or the release of neurotransmitters like ATP upon stimulation with taste compounds, providing a platform that closely mimics biological taste perception.

Theoretical Implications of this compound Research for Receptor Biology and Sensory Science

The study of this compound and other taste modulators has profound theoretical implications for our understanding of receptor biology and the fundamental principles of sensory science.

Research on these compounds reinforces the "labeled-line" model of taste coding, where distinct taste qualities are mediated by specific receptors and neural pathways. This compound's ability to directly activate the TAS1R1-TAS1R3 receptor, which is specifically associated with umami taste, supports the idea that this receptor is a key element in the dedicated pathway for umami perception. The TAS1R1-TAS1R3 receptor is a G protein-coupled receptor (GPCR), and its activation by ligands like glutamate (B1630785) and modulators like this compound initiates an intracellular signaling cascade involving G proteins (like gustducin), phospholipase C β2 (PLCβ2), and the transient receptor potential melastatin 5 (TRPM5) ion channel, ultimately leading to neurotransmitter release and the perception of umami.

The synergistic effect observed between this compound, MSG, and IMP points to the concept of positive allosteric modulation . Allosteric modulators are compounds that bind to a receptor at a site distinct from the primary ligand binding site, thereby altering the receptor's affinity or efficacy for the primary ligand. In the case of the umami receptor, it is believed that umami substances like MSG bind to the Venus flytrap domain of the T1R1 subunit, while enhancers like IMP bind to another site on the receptor, stabilizing the active conformation and potentiating the response. The ability of this compound to further enhance this response suggests a complex interplay of multiple binding sites and conformational changes within the receptor complex. This has parallels with the modulation of the sweet taste receptor (T1R2/T1R3), where positive allosteric modulators have been shown to enhance sweetness perception.

The discovery that structurally similar compounds can act as either direct agonists (like this compound) or as positive modulators without intrinsic activity (like dioxamine) highlights the subtle structural requirements for receptor activation versus modulation. This provides valuable data for computational modeling and structure-activity relationship studies, which can help in the rational design of new flavor ingredients.

Ultimately, research on compounds like this compound not only contributes to the development of new food additives but also deepens our fundamental knowledge of how chemical signals in our food are translated into the rich sensory experience of taste.

Table of Compounds Mentioned

Compound Name
This compound
Rubescenamine
Monosodium glutamate (MSG)
Inosine (B1671953) monophosphate (IMP)
Armatamide
Zanthosinamide
Dioxamine
Quinine hydrochloride (QHCl)
Sodium chloride (NaCl)
Sucrose
Glutamate
Guanosine monophosphate (GMP)
Adenosine monophosphate (AMP)
(E)-3-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenethyl)acrylamide
Glycine
1-propanethiol
Glucose
Aspartame
Brazzein
D-Phenylalanine
Capsaicin
Menthol
Eucalyptol
Icilin
Serotonin (5-hydroxytryptamine; 5-HT)
Noradrenaline
ATP
Caffeine
Magnesium chloride
Gly-Leu
Sucralose
Citric acid
Sarin
Soman
Sulfur mustard
Alapyridaine
N-geranyl cyclopropyl-carboximide

Q & A

Q. What frameworks ensure ethical and rigorous hypothesis formulation for this compound’s pharmacological potential?

  • Methodological Answer: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. For clinical relevance, use PICO (Population, Intervention, Comparison, Outcome) to structure research questions. Address ethical compliance early (e.g., IACUC approval for animal studies) .

Data Presentation and Validation

  • Contradictory Data Analysis: Create comparative tables summarizing conflicting results (e.g., IC50 values across studies) and annotate methodological differences (cell type, assay duration). Use funnel plots to assess publication bias in meta-analyses .
  • Reproducibility Checklist: Include raw data (spectra, chromatograms) in supplementary materials. Specify equipment models and software versions to enable replication .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.